N-(2,4-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 2,4-dimethoxyphenyl group and a 1H-pyrrol-1-yl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Introduction of the Pyrrole Group: The 1H-pyrrol-1-yl group can be introduced through a nucleophilic substitution reaction. This involves reacting the intermediate benzamide with pyrrole in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrole group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophilic groups replacing the pyrrole group.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide has several scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-4-(1H-imidazol-1-yl)benzamide: Similar structure with an imidazole group instead of a pyrrole group.
N-(2,4-dimethoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide: Similar structure with a pyrazole group instead of a pyrrole group.
Uniqueness
N-(2,4-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide is unique due to its specific substitution pattern and the presence of both 2,4-dimethoxyphenyl and 1H-pyrrol-1-yl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H18N2O3 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C19H18N2O3/c1-23-16-9-10-17(18(13-16)24-2)20-19(22)14-5-7-15(8-6-14)21-11-3-4-12-21/h3-13H,1-2H3,(H,20,22) |
InChI Key |
PPTHXYAUQZBZCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3)OC |
Origin of Product |
United States |
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